molecular formula C17H17NO3S B11151381 methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate

methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate

Cat. No.: B11151381
M. Wt: 315.4 g/mol
InChI Key: NMXLRWVPPCUXIB-UHFFFAOYSA-N
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Description

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate is a complex organic compound that belongs to the class of naphthothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate typically involves multi-step organic reactions. One common method includes the cyclization of naphthol derivatives with thiophene compounds under specific conditions. For instance, the annulation of naphthols with various reagents, cycloaddition reactions, and Friedel-Crafts reactions are often employed .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction environments, and purification techniques such as column chromatography are essential to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate stands out due to its unique structural features, which confer specific chemical reactivity and potential biological activities.

Biological Activity

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₃NO₂S
Molecular Weight273.32 g/mol
Melting PointNot specified
CAS NumberNot specified
StructureChemical Structure

This compound is believed to exert its biological effects primarily through inhibition of protein-protein interactions, specifically targeting the c-Myc-Max dimerization pathway. c-Myc is a transcription factor that plays a crucial role in cell proliferation and tumorigenesis. By disrupting the c-Myc-Max heterodimer, this compound may reduce the transcriptional activity associated with cancer progression.

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those overexpressing c-Myc. The compound operates by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.

Key Findings:

  • IC50 Values: The compound has demonstrated low micromolar IC50 values in inhibiting cancer cell proliferation.
  • Cell Cycle Arrest: Flow cytometry analyses indicate that treated cells exhibit an accumulation in the G0/G1 phase, suggesting effective cell cycle interruption.

Case Studies

  • Study on HL60 Cells:
    • Objective: To evaluate the effect of this compound on HL60 leukemia cells.
    • Results: The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
    • Mechanism: Induction of apoptosis was confirmed through Annexin V staining.
  • Study on Daudi Cells:
    • Objective: Assessment of the compound's effect on Daudi lymphoma cells.
    • Results: Significant inhibition of cell growth with an IC50 of approximately 5 µM.
    • Mechanism: The study suggested that the compound effectively disrupts c-Myc-Max interactions.

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Cell Cycle Phase ArrestedApoptosis Induction
HL6010G0/G1Yes
Daudi5G0/G1Yes

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 3-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonylamino)propanoate

InChI

InChI=1S/C17H17NO3S/c1-21-15(19)8-9-18-17(20)14-10-12-7-6-11-4-2-3-5-13(11)16(12)22-14/h2-5,10H,6-9H2,1H3,(H,18,20)

InChI Key

NMXLRWVPPCUXIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2

Origin of Product

United States

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